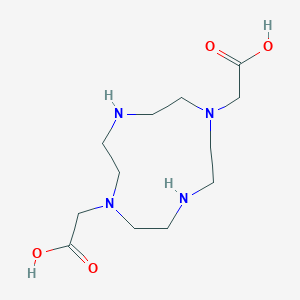

DO2A

Description

Properties

IUPAC Name |

2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJFVXUOKRIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-75-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Structure of DO2A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, synthesis, and key properties of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A). As a pivotal macrocyclic chelator, this compound serves as a fundamental building block in the development of advanced diagnostic and therapeutic agents. This document offers comprehensive experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action.

Chemical Structure and Properties

This compound, a derivative of the cyclen macrocycle, is a bifunctional chelating agent. Its structure features a 12-membered tetraaza ring with two carboxymethyl arms appended to the nitrogen atoms at the 1 and 7 positions (the trans isomer). This arrangement creates a pre-organized cavity capable of forming stable complexes with a variety of metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid |

| Synonyms | trans-DO2A |

| Molecular Formula | C₁₂H₂₄N₄O₄ |

| Molecular Weight | 288.34 g/mol |

| CAS Number | 112193-75-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Experimental Protocols: Synthesis of trans-DO2A

The synthesis of trans-DO2A is a multi-step process commencing with the commercially available 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). The following protocol is a synthesized methodology based on established literature procedures.

Step 1: Synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1)

This initial step involves the selective protection of two of the four nitrogen atoms of the cyclen ring using benzyl (B1604629) chloroformate (CbzCl). This regioselective protection at the 1 and 7 positions is crucial for the subsequent alkylation steps.

Protocol:

-

Dissolve cyclen (1.0 eq) in a suitable solvent such as chloroform (B151607) or a biphasic system of chloroform and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), perform an aqueous workup. Extract the organic layer with dilute acid, followed by a basic solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,7-diprotected cyclen as a colorless oil or a white solid.

Step 2: Synthesis of 1,7-Bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (2)

The two remaining secondary amine groups of the protected cyclen are then alkylated with tert-butyl bromoacetate (B1195939).

Protocol:

-

Dissolve 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1) (1.0 eq) in a polar aprotic solvent like acetonitrile.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (excess, e.g., 20 eq), to the solution.

-

Add tert-butyl bromoacetate (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. A reported rapid synthesis suggests a reaction time of approximately 30 minutes.[1]

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to obtain the fully protected this compound precursor.

Step 3: Synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (trans-DO2A) (3)

The final step involves the deprotection of both the benzyloxycarbonyl (Cbz) and the tert-butyl ester groups to yield the final this compound product. This is typically achieved in two stages.

Protocol:

-

Cbz Deprotection: Dissolve the protected intermediate (2) in a suitable solvent such as a mixture of ethanol (B145695) and ethyl acetate. Add a palladium on carbon catalyst (10% Pd/C). Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 24-72 hours, or until the reaction is complete by TLC.[1] Alternatively, transfer hydrogenation using ammonium (B1175870) formate (B1220265) and microwave irradiation can significantly shorten the reaction time.[1] After deprotection, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

tert-Butyl Ester Deprotection: Treat the resulting intermediate with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), to cleave the tert-butyl esters. After stirring for several hours at room temperature, remove the solvent and excess acid under reduced pressure to yield the final product, trans-DO2A.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediates.

Table 2: Synthesis Yields for trans-DO2A Precursor (this compound-t-Bu ester)

| Step | Product | Reported Yield | Reference |

| 1 | 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane | Not explicitly stated in rapid synthesis | [1] |

| 2 | 1,7-Bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 85% | [1] |

| 3 (Cbz Deprotection) | 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Not explicitly stated in rapid synthesis | [1] |

| Overall (to protected this compound) | 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Comparable to previously reported methods | [1] |

Table 3: Spectroscopic and Analytical Data for this compound and Intermediates

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Data not fully available in searched sources. | Data not fully available in searched sources. | Expected [M+H]⁺: 401.3 |

| This compound | Data not fully available in searched sources. | Data not fully available in searched sources. | Expected [M+H]⁺: 289.2 |

Table 4: Stability Constants (log KML) of this compound Complexes with Metal Ions

| Metal Ion | cis-DO2A | trans-DO2A |

| Mn(II) | 15.68 | 15.22 |

Visualizations

The following diagrams illustrate the synthetic pathway of trans-DO2A and its chelating action.

Caption: Synthetic pathway for trans-DO2A from cyclen.

Caption: Chelation of a metal ion by the this compound ligand.

References

An In-depth Technical Guide to 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-tetraazacyclododecane-1,7-diacetic acid, commonly known as DO2A, is a macrocyclic chelating agent that has garnered significant interest in the fields of medical imaging and radiopharmaceuticals. As a derivative of the highly stable cyclen (1,4,7,10-tetraazacyclododecane) backbone, this compound offers a versatile platform for the stable complexation of a variety of metal ions. Its unique structural configuration, featuring two carboxylic acid pendant arms in a trans (1,7) arrangement, imparts specific coordination properties that are advantageous for the development of diagnostic and therapeutic agents.

This technical guide provides a comprehensive overview of the core properties of this compound, including its synthesis, physicochemical characteristics, and its coordination chemistry with medically relevant metal ions. Detailed experimental protocols and structured data presentation are included to support researchers and drug development professionals in the application of this important bifunctional chelator.

Physicochemical Properties

This compound is a white to off-white powder with a molecular weight of 288.34 g/mol . Its structure, based on the 12-membered cyclen ring, provides a pre-organized cavity for metal ion coordination. The two acetate (B1210297) arms and the four nitrogen atoms of the macrocycle act as donor atoms for chelation.

Protonation Constants

The basicity of the donor atoms in this compound is a key determinant of its metal complex stability. The protonation constants (log Ka) of trans-DO2A have been determined by potentiometric titration. These values reflect the stepwise protonation of the amine and carboxylate groups.

| Protonation Step | log Ka |

| 1 | 11.23 |

| 2 | 10.29 |

| 3 | 4.00 |

| 4 | 2.36 |

| 5 | < 2 |

| 6 | < 2 |

| Data obtained at 298.2 K in 0.1 mol dm⁻³ NEt₄ClO₄. Note that the first two protonations are assigned to the secondary amines, followed by the two carboxylates, and then the two tertiary amines.[1] |

Coordination Chemistry and Stability Constants

This compound is a hexadentate ligand capable of forming stable complexes with a variety of metal ions. The thermodynamic stability of these complexes is a critical factor for their in vivo applications, as it prevents the release of potentially toxic free metal ions. The stability constants (log K) for this compound with several divalent and trivalent metal ions are summarized below.

| Metal Ion | log KML |

| Mn(II) | 15.22[2] |

| Co(II) | 18.00[1] |

| Ni(II) | 18.23[1] |

| Cu(II) | 21.61[1] |

| Zn(II) | 18.66[1] |

| Cd(II) | 17.52[1] |

| Pb(II) | 19.31[1] |

Kinetic Inertness

Beyond thermodynamic stability, the kinetic inertness of a metal complex is crucial for its in vivo safety. This property describes the rate at which the metal ion dissociates from the ligand. The kinetic inertness of Mn(II) complexes of both cis- and trans-DO2A has been studied through transmetallation reactions with Cu(II) or Zn(II) ions.[2] These studies indicate that the complexes primarily dissociate via an acid-catalyzed pathway and that the position of the acetate arms does not significantly influence the kinetic inertness.[2] The inertness of these complexes is comparable to that of [Mn(NOTA)]⁻ and is about twenty times lower than that of [Mn(DOTA)]²⁻.[2]

Applications in Medical Imaging and Radiopharmaceuticals

The ability of this compound to form stable complexes with paramagnetic and radioactive metal ions makes it a valuable tool in the development of advanced diagnostic and therapeutic agents.

Magnetic Resonance Imaging (MRI)

When complexed with gadolinium(III) (Gd³⁺), this compound-based chelates can function as T1-weighted MRI contrast agents. The efficacy of a contrast agent is determined by its relaxivity (r₁), which is a measure of its ability to increase the relaxation rate of water protons. While the specific relaxivity of the Gd(trans-DO2A) complex is not reported in the provided search results, the design of high-relaxivity agents often involves modifying the structure of the chelator to optimize the number of inner-sphere water molecules and the rotational correlation time of the complex.

Radiopharmaceuticals

This compound serves as a bifunctional chelator for radiolabeling biomolecules with diagnostic (e.g., ⁶⁸Ga for PET imaging) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y for radioimmunotherapy) radionuclides. The two available nitrogen atoms on the cyclen ring can be functionalized to conjugate the chelator to targeting vectors such as peptides or antibodies, enabling the targeted delivery of the radiometal to specific tissues or cells.

Experimental Protocols

Synthesis of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (this compound)

The synthesis of this compound typically involves a multi-step process starting from 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). A common strategy involves the protection of two nitrogen atoms, followed by the alkylation of the remaining two nitrogens with a protected form of acetic acid, and subsequent deprotection steps.

Workflow for the Synthesis of this compound-t-Bu ester:

Caption: Synthetic workflow for this compound-t-Bu ester.

A detailed experimental protocol for a rapid synthesis of this compound-t-Bu ester has been reported, reducing the overall reaction time significantly.[3]

Step 1: Synthesis of 1,7-dibenzyloxycarbonyl-1,4,7,10-tetraazacyclododecane To a solution of cyclen in a suitable solvent, benzyloxycarbonyl chloride (CBZ-Cl) is added slowly at 0 °C. The reaction is stirred overnight to yield the protected cyclen derivative.

Step 2: Synthesis of 1,7-bis(t-butoxycarbonylmethyl)-4,10-dibenzyloxycarbonyl-1,4,7,10-tetraazacyclododecane The protected cyclen is reacted with t-butyl bromoacetate in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) at an elevated temperature (e.g., 60 °C) for approximately 20 hours.[3]

Step 3: Deprotection to yield 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound-t-Bu ester) The benzyloxycarbonyl protecting groups are removed by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] The final product can be purified by crystallization.

Final Hydrolysis to this compound: The tert-butyl ester groups are typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.

Experimental Workflow:

References

- 1. Formation constants for complexes of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid and the crystal structure of its nickel(II) complex [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety of gadolinium based contrast agents in magnetic resonance imaging-guided radiotherapy – An investigation of chelate stability using relaxometry - PMC [pmc.ncbi.nlm.nih.gov]

DO2A coordination chemistry with lanthanides

An In-depth Technical Guide to the Coordination Chemistry of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic Acid (DO2A) with Lanthanides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (this compound) with lanthanide ions. Given the paramount importance of lanthanide complexes in biomedical applications, particularly as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals, a thorough understanding of their synthesis, stability, and structural characteristics is crucial. This document outlines the fundamental principles of this compound-lanthanide coordination, presents key quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of essential pathways and workflows.

This compound, an N-substituted derivative of the 12-membered cyclen macrocycle, is a versatile ligand for complexing trivalent lanthanide ions. Its structure, featuring two carboxylic acid pendant arms for metal coordination, allows for the formation of stable and kinetically inert complexes.[1][2] The properties of these complexes, such as their thermodynamic stability and the number of inner-sphere water molecules, are critical determinants of their efficacy and safety in medical applications.[3][4] The this compound ligand is a close structural relative of the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and its complexes often exhibit comparable in vivo stability, a crucial factor for minimizing the release of potentially toxic free lanthanide ions.[3][5]

Synthesis of this compound-Lanthanide Complexes

The synthesis of this compound-lanthanide complexes is typically achieved through the reaction of the this compound ligand with a corresponding lanthanide salt, most commonly a chloride or triflate salt, in an aqueous solution. The reaction progress is highly pH-dependent, with complex formation being favored at mildly acidic to neutral pH.[3]

A general synthetic pathway is illustrated below:

Thermodynamic and Kinetic Stability

The thermodynamic stability of this compound-lanthanide complexes is a critical parameter, particularly for in vivo applications, as it reflects the propensity of the complex to release the free lanthanide ion. Stability constants (log K) are typically determined by potentiometric titrations. The kinetic inertness, which describes the rate of dissociation of the complex, is equally important for predicting in vivo stability. Dissociation kinetics are often studied under acidic conditions, and the rates are found to be dependent on the hydrogen ion concentration.[1]

The stability of lanthanide complexes with DOTA-like ligands generally increases across the lanthanide series, which is attributed to the decreasing ionic radius and consequently increasing charge density of the lanthanide ions.[6]

Table 1: Selected Stability and Kinetic Data for this compound-Lanthanide Complexes and Related Compounds

| Lanthanide Ion | Ligand | log K | Kinetic Parameter | Value | Conditions | Reference |

| La³⁺ | This compound | - | kH (M⁻¹s⁻¹) | 1.17 x 10⁻¹ | 25°C, 0.1 M LiClO₄ | [1] |

| Pr³⁺ | This compound | - | kH (M⁻¹s⁻¹) | 5.38 x 10⁻² | 25°C, 0.1 M LiClO₄ | [1] |

| Eu³⁺ | This compound | - | kH (M⁻¹s⁻¹) | 2.15 x 10⁻² | 25°C, 0.1 M LiClO₄ | [1] |

| Er³⁺ | This compound | - | kH (M⁻¹s⁻¹) | 2.50 x 10⁻² | 25°C, 0.1 M LiClO₄ | [1] |

| Lu³⁺ | This compound | - | kH (M⁻¹s⁻¹) | 1.05 x 10⁻² | 25°C, 0.1 M LiClO₄ | [1] |

| Sm³⁺ | DOTA | 23.36 | - | - | 25°C, pH 3.0 | [7] |

| Dy³⁺ | DOTA | 23.93 | - | - | 25°C, pH 3.0 | [7] |

| Yb³⁺ | DOTA | 23.39 | - | - | 25°C, pH 3.0 | [7] |

| Lu³⁺ | DOTA | 23.06 | - | - | 25°C, pH 3.0 | [7] |

kH represents the proton-catalyzed dissociation rate constant.

The dissociation of Lnthis compound⁺ complexes is catalyzed by protons, and the absence of a proton-independent dissociation pathway indicates their significant kinetic inertness.[1] The dissociation rate generally decreases with increasing thermodynamic stability across the lanthanide series.[1]

Structural Characteristics

This compound-lanthanide complexes, similar to their DOTA counterparts, typically exhibit high coordination numbers, with the lanthanide ion being coordinated by the four nitrogen atoms of the cyclen ring and the oxygen atoms of the two carboxylate arms. The coordination sphere is often completed by one or more water molecules, a feature of particular importance for the design of MRI contrast agents.[8][9]

The coordination geometry of these complexes in solution is dynamic, often existing as a mixture of two isomeric forms: the square antiprism (SAP) and the twisted square antiprism (TSAP).[8][10] This isomerism arises from the relative orientation of the macrocyclic ring and the pendant arms.

Application as MRI Contrast Agents

The gadolinium complex of this compound and its derivatives are of significant interest as potential MRI contrast agents. The efficacy of a Gd³⁺-based contrast agent is quantified by its relaxivity (r₁), which is a measure of its ability to increase the relaxation rate of water protons.[11] The relaxivity is influenced by several factors, including the number of inner-sphere water molecules (q), the water exchange rate (kex), and the rotational correlation time (τR).[11]

Table 2: Relaxivity Values for Selected Gadolinium Complexes

| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) | Conditions | Reference |

| [Gd(dota)]⁻ | ~3.2 | - | - | - | [12] |

| Gd.L1 (Rhodamine-DO3A) | 8.5 | - | - | - | [13] |

| Gd.L2 (Rhodamine-DO3A) | 3.8 | - | - | - | [13] |

| Gd-DOTA derivative | 55.6 | 0.47 | 37 | In HSA solution | [11] |

| Gd-DOTA derivative | 32.6 | 1.4 | 37 | In HSA solution | [11] |

The design of high-relaxivity agents often involves modifying the ligand structure to optimize these parameters. For instance, increasing the molecular weight to slow down the rotational motion or tuning the electronic properties of the donor atoms can lead to enhanced relaxivity.[11]

The mechanism of action for a Gd³⁺-based MRI contrast agent is depicted below:

Experimental Protocols

General Protocol for the Synthesis of a this compound-Lanthanide Complex

-

Dissolution: Dissolve the this compound ligand in deionized water or an appropriate buffer.

-

pH Adjustment: Adjust the pH of the ligand solution to a value between 5.0 and 6.0 using a dilute solution of NaOH or HCl.

-

Addition of Lanthanide: Add an equimolar amount of the desired lanthanide(III) chloride salt (dissolved in water) to the ligand solution dropwise while stirring.

-

Reaction Monitoring: Maintain the pH of the reaction mixture between 5.0 and 5.5. The progress of the complexation can be monitored using a xylenol orange indicator test. A color change indicates the presence of free lanthanide ions.

-

Reaction Completion: Continue stirring at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as indicated by the absence of free metal ions.

-

Purification: The final complex can be purified using techniques such as high-performance liquid chromatography (HPLC) if necessary.

Protocol for the Determination of Stability Constants by Potentiometric Titration

-

Solution Preparation: Prepare solutions of the ligand, the lanthanide salt, and a standardized acid (e.g., HCl) of known concentrations. Also, prepare a standardized carbonate-free solution of a strong base (e.g., NaOH).

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Perform a series of titrations at a constant temperature and ionic strength:

-

Titrate the acid solution with the base.

-

Titrate a solution containing the acid and the ligand with the base.

-

Titrate a solution containing the acid, the ligand, and the lanthanide salt with the base.

-

-

Data Analysis: Record the pH values as a function of the volume of base added. The titration data are then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

The workflow for determining stability constants is outlined below:

Conclusion

The coordination chemistry of this compound with lanthanides is a rich and active area of research with significant implications for the development of advanced medical imaging and therapeutic agents. The ability to form highly stable and kinetically inert complexes makes this compound an attractive platform for delivering lanthanide ions in vivo. Future research in this field will likely focus on the design of novel this compound derivatives with tailored properties, such as enhanced relaxivity for MRI applications or specific targeting capabilities for molecular imaging and therapy. A continued focus on understanding the fundamental principles of their coordination chemistry will be essential for the successful translation of these promising compounds from the laboratory to the clinic.

References

- 1. Dissociation kinetics of macrocyclic trivalent lanthanide complexes of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclic lanthanide complexes as artificial nucleases and ribonucleases: effects of pH, metal ionic radii, number of coordinated water molecules, charge, and concentrations of the metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multilanthanide Systems for Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rigidified and Hydrophilic DOTA-like Lanthanoid Ligands: Design, Synthesis, and Dynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The solid-state structures and ligand cavity evaluation of lanthanide(iii) complexes of a DOTA analogue with a (dibenzylamino)methylphosphinate pendant arm - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lanthanide(III) Complexes of Rhodamine–DO3A Conjugates as Agents for Dual-Modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of DO2A Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of metallopharmaceuticals, particularly in the realms of diagnostic imaging and targeted radiotherapy, is continually evolving. At the heart of these advancements lies the crucial technology of chelation, which involves the formation of stable complexes between a metal ion and a chelating agent. Among the diverse array of chelators, 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid (DO2A) has emerged as a versatile and promising platform. This technical guide provides a comprehensive overview of the fundamental principles of this compound chelation, offering insights into its structure, mechanism, and key physicochemical properties, along with detailed experimental protocols and comparative data to inform its application in research and drug development.

Introduction to this compound: A Member of the Cyclen Family

This compound is a macrocyclic chelator derived from cyclen (1,4,7,10-tetraazacyclododecane), a 12-membered ring containing four nitrogen atoms.[1] The this compound structure features two acetate (B1210297) arms attached to two of the nitrogen atoms of the cyclen backbone. This arrangement creates a hexadentate ligand capable of coordinating with a variety of metal ions through its four nitrogen atoms and two carboxylate groups.[2][3] The positioning of the acetate arms gives rise to two main isomers: cis-DO2A (1,4-DO2A) and trans-DO2A (1,7-DO2A), each with distinct coordination properties.[4]

The core utility of this compound lies in its ability to form stable and kinetically inert complexes with medically relevant metal ions, such as gadolinium(III) for Magnetic Resonance Imaging (MRI) and various radionuclides for Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.[2][5][6][7] Its bifunctional nature allows for the attachment of targeting vectors, such as peptides or antibodies, enabling the delivery of the metal ion to specific biological targets.[8]

The Chelation Mechanism: A Dance of Coordination

The chelation of a metal ion by this compound is a dynamic process governed by thermodynamic and kinetic principles. The four nitrogen atoms of the macrocycle and the two carboxylate oxygens envelop the metal ion, forming a stable, cage-like structure.[9] This process is an equilibrium reaction, the favorability of which is quantified by the stability constant (log K).

The high thermodynamic stability of this compound complexes is a key advantage, minimizing the release of potentially toxic free metal ions in vivo.[10] Equally important is the kinetic inertness, which describes the resistance of the complex to dissociation. Macrocyclic chelators like this compound generally form more kinetically inert complexes compared to their linear counterparts, such as DTPA.[9][10] This property is crucial for radiopharmaceutical applications, where the radionuclide must remain chelated to the targeting molecule to ensure accurate imaging or localized therapeutic effect.[11]

Quantitative Physicochemical Properties of this compound Complexes

The selection of a chelator for a specific application is guided by its quantitative physicochemical properties. The following tables summarize key data for this compound and its metal complexes, providing a basis for comparison with other common chelators.

Table 1: Thermodynamic Stability and Protonation Constants

| Ligand/Complex | log KML | pM | Protonation Constants (log KiH) | Reference |

| cis-DO2A | - | - | Σlog KiH = 26.5 | [12] |

| trans-DO2A | - | - | Σlog KiH = 28.2 | [12] |

| [Mn(cis-DO2A)] | 15.68 | 7.52 (predicted) | - | [4][13] |

| [Mn(trans-DO2A)] | 15.22 | - | - | [4] |

| [Mn(1,4-Et4this compound)] | 17.86 | 7.52 | Σlog KiH = 30.6 | [12][13] |

Table 2: Kinetic Inertness Data

| Complex | Reaction Condition | Half-life (t1/2) | Dissociation Rate Constant (kd) | Reference |

| [Mn(cis-DO2A)] | Transmetallation with Zn(II) at pH 6.0, 37°C | ~22 hours (with benzoic acid modification) | - | [13] |

| [Mn(1,4-Et4this compound)] | Transmetallation with Zn(II) at pH 6.0, 37°C | Approx. 20 times more inert than Mn(1,4-DO2A) | - | [13] |

| [68Ga]Ga-CB-DO2A-GA | DTPA challenge | >98% intact after 2h | - | [14] |

| [Ce(dota)]- | 5 M HClO4, 50°C | ~19 s | - | [15] |

Table 3: Electrochemical Properties

| Complex | Half-wave Potential (E1/2) vs. Ag/AgCl | Method | Reference |

| [Mn(cis-DO2A)] | +636 mV | Cyclic Voltammetry | [4] |

| [Mn(trans-DO2A)] | +705 mV | Cyclic Voltammetry | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful application of this compound chelation in research. This section provides an overview of key methodologies.

Synthesis of cis-DO2A (1,4-DO2A)

The synthesis of cis-DO2A can be achieved through a multi-step process starting from cyclen. A common approach involves the protection of two adjacent nitrogen atoms, followed by the alkylation of the remaining two nitrogens with an acetate precursor, and subsequent deprotection.

Detailed Protocol: A detailed, multi-gram scale synthesis of a bifunctional this compound derivative has been reported.[16] The general steps involve:

-

Protection: Reacting cyclen with a suitable protecting group (e.g., benzyl bromide) to selectively block two nitrogen atoms.

-

Alkylation: The partially protected cyclen is then reacted with a protected haloacetate (e.g., tert-butyl bromoacetate) in the presence of a base to introduce the acetate arms.

-

Deprotection: The protecting groups are removed in a stepwise manner. For instance, the tert-butyl esters can be cleaved using a strong acid like trifluoroacetic acid, followed by the removal of the benzyl groups via catalytic hydrogenation.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Characterization of Metal-DO2A Complexes

A suite of analytical techniques is employed to confirm the formation and purity of metal-DO2A complexes and to determine their physicochemical properties.

4.2.1. Potentiometric Titration for Stability Constant Determination This method is used to determine the protonation constants of the ligand and the stability constants of its metal complexes.[4]

-

A solution of the this compound ligand of known concentration is prepared in a suitable electrolyte solution (e.g., 0.15 M NaCl).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of the metal ion of interest.

-

The pH is monitored throughout the titration using a calibrated pH electrode.

-

The titration data are analyzed using specialized software (e.g., Hyperquad) to calculate the protonation and stability constants.[12]

4.2.2. Transmetallation Studies for Kinetic Inertness The kinetic inertness of a metal-DO2A complex is assessed by challenging it with another metal ion that forms a more stable complex with the ligand.[4]

-

The pre-formed metal-DO2A complex is incubated in a buffered solution at a specific pH and temperature.

-

A large excess of a competing metal ion (e.g., Zn(II) or Cu(II)) is added to the solution.[4]

-

The dissociation of the original complex is monitored over time by a suitable analytical technique, such as UV-Vis spectrophotometry or by measuring the relaxivity in the case of paramagnetic complexes.[4]

4.2.3. Radiolabeling and In Vitro Stability For radiopharmaceutical applications, the efficiency of radionuclide incorporation and the stability of the resulting radiolabeled complex are critical.

-

Radiolabeling: The this compound-conjugate is incubated with the radionuclide (e.g., 68Ga) in a suitable buffer at an optimized temperature and pH.[5] The labeling efficiency is determined by radio-TLC or radio-HPLC.

-

In Vitro Stability: The radiolabeled complex is incubated in human serum or in the presence of a strong chelator like DTPA at 37°C.[14] The percentage of intact radiolabeled complex is measured at various time points to assess its stability.

Comparative Analysis and Applications

The choice of chelator is often a trade-off between various properties. This compound offers a compelling balance of features that make it suitable for a range of applications.

References

- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 2. A concise synthesis procedure to furnish multi-gram amounts of hexadentate, bivalent this compound-based chelators - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20931D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphosphonates as Radiopharmaceuticals: Spotlight on the Development and Clinical Use of DOTAZOL in Diagnostics and Palliative Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of Mn(1,4-DO2A) derivatives as stable and inert contrast agents for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A concise synthesis procedure to furnish multi-gram amounts of hexadentate, bivalent this compound-based chelators - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Dawn of a New Era in Chelator Chemistry: Unlocking Novel Applications for DO2A Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic imaging and targeted radiotherapy is undergoing a significant transformation, driven by the development of novel chelating agents that offer superior stability and versatility. Among these, 1,4-dioxa-7,10-diazacyclododecane-7,10-diacetic acid (DO2A) and its derivatives are emerging as powerful tools for researchers and clinicians. This technical guide provides an in-depth exploration of the burgeoning applications of this compound derivatives, offering a comprehensive overview of their synthesis, characterization, and utility in creating next-generation imaging agents and theranostics.

The Rise of this compound: A Superior Scaffold for Radiometals

This compound, a bifunctional chelator, is a macrocyclic derivative of the well-established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] While DOTA has been a workhorse in nuclear medicine, its derivatives are being engineered to overcome some of its limitations.[2][3] this compound derivatives, in particular, are gaining traction for their ability to form highly stable and kinetically inert complexes with a variety of radiometals, a critical attribute for in vivo applications to prevent the release of toxic free metal ions.[4]

Recent studies have highlighted the advantages of this compound derivatives in various applications, from positron emission tomography (PET) imaging to magnetic resonance imaging (MRI) contrast agents. Their unique structural features allow for fine-tuning of pharmacokinetic properties, leading to improved targeting and clearance profiles.

Quantitative Insights: Performance of this compound Derivatives in Preclinical Studies

The performance of this compound derivatives has been quantitatively evaluated in several studies, demonstrating their potential in various applications. The following tables summarize key data points from comparative analyses.

| Compound | Application | Key Parameter | Value | Reference |

| [⁶⁸Ga]Ga-CB-DO2A-GA-TATE | PET Imaging | logD(7.4) | -3.02 ± 0.08 | [5] |

| [⁶⁸Ga]Ga-DOTA-GA-TATE | PET Imaging | logD(7.4) | -4.11 ± 0.11 | [5] |

| Mn(1,4-Et4this compound) | MRI Contrast Agent | log KMnL | 17.86 | [6] |

| Mn(1,4-Et4this compound) | MRI Contrast Agent | pMn at pH 7.4 | 7.52 | [6] |

| Mn(1,4-Et4this compound) | MRI Contrast Agent | r1 at 1.5 T, 310 K | 2.34 mM⁻¹s⁻¹ | [6] |

| Mn(1,4-DO2A) | MRI Contrast Agent | r1 at 1.5 T, 310 K | ~1.56 mM⁻¹s⁻¹ | [6] |

| [⁶⁴Cu]Cu-DOTA-mAb7 | Immuno-PET | Tumor Uptake (24h) | 13.44 ± 1.21 %ID/g | [7] |

| [⁶⁴Cu]Cu-NODAGA-mAb7 | Immuno-PET | Tumor Uptake (24h) | 13.24 ± 4.86 %ID/g | [7] |

| [¹⁸F]DOTA-AMBF₃-PEG₂-LLP2A | PET Imaging | Tumor Uptake | 9.46 ± 2.19 %ID/g | [8] |

Key Applications and Experimental Methodologies

The versatility of this compound derivatives has led to their exploration in a range of biomedical applications. This section details some of the most promising areas and provides insights into the experimental protocols involved.

Theranostics: The Fusion of Diagnosis and Therapy

Theranostics represents a paradigm shift in personalized medicine, combining diagnostic imaging with targeted therapy. This compound derivatives are playing a pivotal role in the development of theranostic agents due to their ability to chelate both diagnostic and therapeutic radionuclides.[9][10] For instance, the same this compound-conjugated targeting molecule can be labeled with a positron emitter like Gallium-68 (⁶⁸Ga) for PET imaging to identify tumor location and burden, and subsequently with a therapeutic beta-emitter like Lutetium-177 (¹⁷⁷Lu) to deliver a cytotoxic radiation dose directly to the cancer cells.[10]

A key innovation in this area is the development of dual-chelator systems. One such approach involves covalently linking a this compound derivative with another chelator, like desferrioxamine B (DFOB), to create a single molecule capable of selectively binding two different radiometals.[11][12] This allows for the use of ideal imaging and therapeutic radiometal pairs, even if they have different coordination chemistries.[11]

Caption: Workflow for the development and application of a this compound-based theranostic agent.

Advanced MRI Contrast Agents

Gadolinium-based contrast agents (GBCAs) are widely used in MRI to enhance image contrast. However, concerns about gadolinium deposition in the body have spurred the search for more stable chelators and alternative metal ions. Manganese(II) is a promising alternative to gadolinium(III), and this compound derivatives are being designed to form stable and inert Mn(II) complexes.[6]

For example, the derivative Mn(1,4-Et4this compound) has shown a significantly higher stability constant (log KMnL of 17.86) and kinetic inertness compared to the parent Mn(1,4-DO2A).[6] This increased stability is crucial for preventing the release of free Mn²⁺ ions, which can be toxic. Furthermore, these modified this compound complexes can exhibit higher relaxivity, leading to better image enhancement.[6]

Experimental Protocol: Synthesis of a Bifunctional CB-DO2A-GA Derivative

A bifunctional cross-bridged this compound derivative, CB-DO2A-GA, was developed for peptide conjugation and ⁶⁸Ga-radiolabeling.[13] The synthesis involves a multi-step process to introduce a glutaric acid (GA) moiety onto the backbone of the CB-DO2A chelator. This functional group allows for covalent attachment to biomolecules without compromising the metal coordination sphere. The tert-butyl protected intermediate, CB-DO2A-GA(tBu)₂, is typically used for solid-phase peptide synthesis.[13]

Caption: Simplified workflow for the synthesis and conjugation of a bifunctional CB-DO2A derivative.

Enhanced PET Imaging with Novel Radiometals

The development of novel bifunctional chelators like this compound derivatives is expanding the toolbox of radiometals available for PET imaging. While Fluorine-18 remains a dominant PET isotope, radiometals offer distinct advantages, including the potential for theranostic applications.

The choice of chelator significantly impacts the in vivo pharmacokinetics of the resulting radiotracer.[5] For instance, the cross-bridged derivative CB-DO2A-GA has been shown to form highly stable and positively charged complexes with ⁶⁸Ga.[13] This positive charge can favorably influence the biodistribution and clearance of the radiolabeled peptide.[13]

Furthermore, sulfur-containing this compound derivatives, such as DO2A2S, have demonstrated improved performance for chelating "softer" or "intermediate" radiometals like Copper-64 (⁶⁴Cu) and Lead-212 (²¹²Pb).[9][14] These derivatives exhibit better labeling conditions and enhanced in-serum stability compared to traditional chelators like DOTA.[9]

Experimental Protocol: ⁶⁸Ga Radiolabeling of a TATE-Peptide Conjugate

The radiolabeling of a Tyr³-octreotate (TATE) peptide conjugated with a this compound derivative typically involves incubation with a ⁶⁸GaCl₃ solution buffered to an appropriate pH. The reaction conditions, such as temperature and time, may need to be optimized depending on the specific chelator. For example, CB-DO2A-GA-TATE was found to require harsher conditions for ⁶⁸Ga incorporation compared to its DOTA- and NODAGA-modified counterparts.[5] The radiolabeled product is then purified and analyzed by radio-HPLC to determine radiochemical purity.[15]

Caption: General workflow for the radiolabeling of a this compound-peptide conjugate with ⁶⁸Ga.

Future Directions and Conclusion

The field of this compound derivative chemistry is dynamic and rapidly evolving. Future research will likely focus on the development of even more sophisticated bifunctional chelators with tailored properties for specific applications. This includes optimizing chelators for a wider range of therapeutic radionuclides, including alpha-emitters, and designing "smart" imaging agents that respond to specific biological stimuli in the tumor microenvironment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals [mdpi.com]

- 3. DOTA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Metal-Free DOTA-Conjugated 18F-Labeled Radiotracer: [18F]DOTA-AMBF3-LLP2A for Imaging VLA-4 Over-Expression in Murine Melanoma with Improved Tumor Uptake and Greatly Enhanced Renal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 10. mdpi.com [mdpi.com]

- 11. A first-in-class dual-chelator theranostic agent designed for use with imaging-therapy radiometal pairs of different elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A first-in-class dual-chelator theranostic agent designed for use with imaging-therapy radiometal pairs of different elements - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02851A [pubs.rsc.org]

- 13. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Preliminary Investigation of DO2A in Bimodal Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of advanced diagnostic tools is a cornerstone of modern medicine, enabling earlier and more accurate disease detection. Bimodal imaging probes, which combine the strengths of two distinct imaging modalities, represent a significant leap forward in this field. This technical guide focuses on the role of 1,4-di(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO2A) as a chelating agent in the design of these powerful diagnostic tools. By offering a scaffold for both a radionuclide for Positron Emission Tomography (PET) and a paramagnetic metal ion for Magnetic Resonance Imaging (MRI), this compound-based probes hold the promise of providing synergistic anatomical and functional information in a single imaging session.

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound-based bimodal imaging agents, with a focus on quantitative data and detailed experimental protocols to aid researchers in this exciting and rapidly evolving area of diagnostic imaging.

Quantitative Data Summary

The efficacy of a bimodal imaging probe is determined by a range of physicochemical and biological parameters. The following tables summarize key quantitative data for this compound-based and related macrocyclic chelator-based imaging agents from preclinical studies.

Table 1: Relaxivity Properties of Macrocycle-Based MRI Contrast Agents

| Complex | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Magnetic Field (T) | Temperature (°C) | Reference |

| Mn(1,4-DO2A) | 2.34 | - | - | 1.5 | 37 | [1] |

| Mn(1,4-DO2A) | 2.20 | - | - | 3.0 | 37 | [1] |

| Fe₃O₄-PEG-DOTA/pHLIP NPs | 1.03 | 3.55 | 3.45 | - | - | [2][3] |

| USPIO(Cy7.5)-BBN | - | 70.2 ± 2.5 | - | 7 | Room Temp | [4] |

| Gd(III)-DTPA derivative | 7.1 | - | - | - | - | [5] |

Note: Data for DOTA and other derivatives are included for comparative purposes, highlighting the landscape of macrocyclic chelators in imaging.

Table 2: Radiolabeling and In Vivo Performance of Macrocycle-Based PET Probes

| Radiotracer | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio | Tumor/Blood Ratio | Reference |

| [¹⁸F]DOTA-AMBF₃-PEG₂-LLP2A | 95.9 ± 1.8 | 131.7 ± 50.3 | 9.46 ± 2.19 | ~8 | ~10 | [6] |

| ⁶⁴Cu-labeled ch14.18 (DOTA) | >95 | 185 - 370 MBq/µg | - | - | - | [7] |

| ⁶⁸Ga-DOTA-Ahx-VGB3 | >98 | - | - | - | - | [8] |

Note: The table showcases the performance of DOTA-conjugated radiotracers, providing a benchmark for the development of this compound-based PET agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental workflow for the development and evaluation of this compound-based bimodal imaging probes.

Synthesis of a this compound-Based Bimodal Probe

The synthesis of a this compound-based bimodal imaging agent is a multi-step process that involves the functionalization of the this compound macrocycle to allow for conjugation to a targeting moiety and subsequent chelation of both a paramagnetic metal ion and a radionuclide.

General Procedure:

-

Functionalization of the this compound Macrocycle: A bifunctional this compound derivative is synthesized, typically by introducing a reactive group (e.g., an amine or carboxylic acid) on one of the pendant arms or the macrocyclic ring. This allows for covalent linkage to a targeting ligand.

-

Conjugation to a Targeting Moiety: The functionalized this compound is conjugated to a biomolecule (e.g., peptide, antibody, or small molecule) that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.

-

Chelation of Paramagnetic Metal Ion: The this compound-conjugate is then reacted with a salt of a paramagnetic metal ion, most commonly Gd(III) or Mn(II), under controlled pH and temperature to form the MRI contrast agent component.

-

Purification and Characterization: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using mass spectrometry and NMR to confirm the structure and purity.

-

Radiolabeling: For the PET component, the purified probe is radiolabeled with a positron-emitting radionuclide, such as ⁶⁸Ga or ⁶⁴Cu. This is typically achieved by incubating the probe with the radionuclide in a suitable buffer at an optimized temperature and pH. The radiochemical purity is then assessed using radio-TLC or radio-HPLC.

In Vitro Evaluation

Before in vivo studies, the properties of the bimodal probe are assessed in a controlled laboratory setting.

-

Relaxivity Measurement: The longitudinal (r₁) and transverse (r₂) relaxivities of the MRI component are measured using a relaxometer or an MRI scanner at various magnetic field strengths.[2][3]

-

Cell Binding and Internalization Assays: To evaluate the targeting efficiency, the probe is incubated with cell lines that either express or do not express the target receptor. The binding affinity and internalization of the probe are quantified using techniques such as flow cytometry or radioactivity assays.

-

Stability Studies: The stability of the radiolabeled probe is assessed in various biological media, such as human serum, to ensure that the radionuclide remains chelated over time.[9]

In Vivo Imaging Studies

Animal models are used to evaluate the in vivo behavior and imaging efficacy of the bimodal probe.

-

Animal Model: Typically, tumor-bearing mice are used, where the tumor cells overexpress the target of interest.

-

Probe Administration: The bimodal probe is administered to the animals, usually via intravenous injection.

-

PET/MRI Imaging: At various time points post-injection, the animals are imaged using a preclinical PET/MRI scanner. This allows for the simultaneous acquisition of anatomical (MRI) and functional (PET) information.

-

Biodistribution Studies: After the final imaging session, the animals are euthanized, and major organs and tissues are collected. The amount of radioactivity in each tissue is measured using a gamma counter to determine the biodistribution profile of the probe.[7][8]

Visualizing the Workflow and Concepts

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for developing a this compound-based bimodal imaging probe.

Caption: Conceptual diagram of this compound-based bimodal imaging.

Caption: Targeted probe interaction with a cell signaling pathway.

Conclusion

The use of this compound as a chelating platform for the development of bimodal PET/MRI probes represents a promising avenue for advancing molecular imaging. Its ability to stably coordinate both a paramagnetic metal ion and a radionuclide, combined with the versatility for conjugation to various targeting molecules, makes it a valuable tool for researchers. The data and protocols presented in this guide offer a foundational understanding for scientists and drug development professionals aiming to explore and innovate within this field. Further research into novel this compound derivatives and their applications will undoubtedly continue to push the boundaries of diagnostic imaging, ultimately leading to improved patient outcomes.

References

- 1. Design of Mn(1,4-DO2A) derivatives as stable and inert contrast agents for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ES-MION-Based Dual-Modality PET/MRI Probes for Acidic Tumor Microenvironment Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent developments in multimodality fluorescence imaging probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Metal-Free DOTA-Conjugated 18F-Labeled Radiotracer: [18F]DOTA-AMBF3-LLP2A for Imaging VLA-4 Over-Expression in Murine Melanoma with Improved Tumor Uptake and Greatly Enhanced Renal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth F… [ouci.dntb.gov.ua]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Bifunctional Chelator DO2A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,4-di(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO2A), a versatile bifunctional chelator. As a derivative of the widely used DOTA macrocycle, this compound offers unique properties for the development of radiopharmaceuticals and other metal-based imaging and therapeutic agents. This document details its core characteristics, provides comparative data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.

Core Concepts: Understanding this compound

This compound is a macrocyclic chelating agent derived from cyclen (1,4,7,10-tetraazacyclododecane), featuring two pendant carboxylic acid arms for metal coordination and two secondary amine groups available for conjugation to biomolecules. This bifunctional nature allows for the stable chelation of a variety of metal ions, including medically relevant radionuclides, while enabling covalent attachment to targeting vectors such as peptides and antibodies. This makes this compound a valuable tool in the design of agents for targeted molecular imaging and therapy.[1]

The structure of this compound provides a balance between the high thermodynamic stability and kinetic inertness characteristic of DOTA-metal complexes and the potential for more straightforward and site-specific conjugation. The availability of two amine functional groups allows for the attachment of targeting moieties, linkers, or other functional groups, influencing the overall pharmacokinetic and pharmacodynamic properties of the final conjugate.

Data Presentation: Quantitative Properties of this compound and Derivatives

The selection of a bifunctional chelator is a critical decision in the development of radiopharmaceuticals, directly impacting the stability, biodistribution, and efficacy of the agent. This section provides a summary of key quantitative data for this compound and its derivatives, with comparisons to other commonly used chelators like DOTA and NOTA.

Table 1: Stability Constants (log K) of Metal-Chelator Complexes

| Chelator | Metal Ion | log K | Reference |

| DOTA | Ga(III) | 26.05 | [2] |

| DO3AMBu | Ga(III) | 24.64 | [2] |

| DOTA | Pb(II) | >18 | [3] |

| DOTAM | Pb(II) | >18 | [3] |

| do3a-pic | Cu(II) | 23.20 | [4] |

| do3a-pic | Pb(II) | ~23 | [4] |

| do3a-pic | Cd(II) | ~23 | [4] |

| do3a-pic | Zn(II) | ~23 | [4] |

| DOTA | Ce(III) | 24.6 | [4] |

| DOTA | Yb(III) | 26.4 | [4] |

Table 2: Radiolabeling and In Vivo Performance of this compound Derivatives and Comparators

| Chelator Conjugate | Radionuclide | Radiolabeling Conditions | Radiochemical Purity (%) | In Vivo Stability (% Intact) | Key Finding | Reference |

| [68Ga]Ga-CB-DO2A-GA-TATE | 68Ga | Harsher conditions than DOTA-GA-TATE | >95 | High kinetic inertness, exceeding [68Ga]Ga-DOTA-GA | CB-DO2A-GA is a valuable alternative for stable, positively charged 68Ga-complexes. | [5] |

| [64Cu]Cu-CB-DO2A | 64Cu | Not specified | Not specified | 61 ± 14% protein associated at 4h (less transchelation than 64Cu-DOTA) | Cross-bridged structure enhances in vivo stability. | [6] |

| [64Cu]Cu-cudotadipep (DOTA-based) | 64Cu | Not specified | >97 (serum stability) | Not specified | Higher tumor uptake, but also higher liver uptake than NOTA derivative. | [7] |

| [64Cu]Cu-cunotadipep (NOTA-based) | 64Cu | Not specified | >97 (serum stability) | Not specified | Lower liver uptake compared to DOTA derivative. | [7] |

| [68Ga]Ga-NOTA-A1-His | 68Ga | Room temperature, 5 min | >98 | Stable in human blood for 2h | Rapid, room-temperature labeling. | [8] |

| [68Ga]Ga-DOTA-A1-His | 68Ga | 60 °C, 15 min | >98 | Stable in human blood for 2h | Higher temperature required for labeling. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a bifunctional chelator.

Synthesis of a this compound Derivative: 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound-t-Bu ester)

This protocol describes a rapid synthesis of a protected this compound derivative, a key intermediate for further functionalization.[9]

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl chloroformate (CBZCl)

-

tert-Butyl bromoacetate

-

Diisopropylethylamine (DIEA)

-

Palladium on carbon (10%)

-

Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)

-

Microwave reactor

Procedure:

-

Protection of Cyclen: Dissolve cyclen in DCM and cool to 0 °C. Slowly add CBZCl and stir overnight at room temperature to protect two of the amine groups.

-

Alkylation: To the CBZ-protected cyclen in ACN, add DIEA and tert-butyl bromoacetate. Reflux the mixture for 30 minutes.

-

Deprotection (Transfer Hydrogenation): Dissolve the product from the previous step in MeOH. Add ammonium formate and 10% Pd/C. Heat the mixture in a sealed vessel using a microwave reactor at 80 °C for 10 minutes.

-

Purification: After completion of the reaction, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the this compound-t-Bu ester.

Conjugation of a this compound-NHS Ester to a Peptide

This protocol outlines the general steps for conjugating an N-hydroxysuccinimide (NHS) ester activated this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

-

This compound-NHS ester

-

Peptide with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL immediately before use.[10]

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound-NHS ester to the peptide solution.

-

Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4 °C.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound-NHS ester and other small molecules by passing the reaction mixture through a desalting column (SEC).[]

-

For higher purity, perform reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the desired this compound-peptide conjugate from unconjugated peptide and other impurities.[12][13]

-

-

Characterization of the Conjugate:

Radiolabeling of a this compound-Peptide Conjugate with Gallium-68

This protocol describes a general procedure for the radiolabeling of a this compound-conjugated peptide with 68Ga.

Materials:

-

68Ge/68Ga generator

-

This compound-peptide conjugate

-

HEPES buffer (0.1 M, pH 4.5-5.0)

-

Metal-free water and vials

-

Heating block or microwave synthesizer

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Labeling Reaction:

-

In a metal-free vial, add a specific amount of the this compound-peptide conjugate (typically 5-50 µg).

-

Add the 68Ga eluate to the vial containing the peptide.

-

Adjust the pH of the reaction mixture to 4.5-5.0 using HEPES buffer.

-

Heat the reaction mixture at 95 °C for 5-15 minutes.[8] Alternatively, microwave heating can be used to accelerate the reaction.[8]

-

-

Quality Control:

-

Determine the radiochemical purity of the [68Ga]Ga-DO2A-peptide by radio-TLC or radio-HPLC to ensure that the incorporation of 68Ga is greater than 95%.[15]

-

Mandatory Visualizations

Signaling Pathway: Somatostatin (B550006) Receptor-Mediated Endocytosis

Many this compound-conjugated peptides target G protein-coupled receptors, such as the somatostatin receptor (SSTR), which are overexpressed on the surface of various cancer cells. Upon binding of the radiolabeled peptide, the receptor-ligand complex is internalized via endocytosis, leading to the accumulation of radioactivity within the tumor cell.

Caption: Receptor-mediated endocytosis of a this compound-radiopharmaceutical.

Experimental Workflow: Development of a this compound-Based Radiopharmaceutical

The development of a novel this compound-based radiopharmaceutical follows a well-defined workflow, from initial design and synthesis to preclinical evaluation.

Caption: Workflow for this compound-radiopharmaceutical development.

Logical Relationship: Comparison of Bifunctional Chelators

The choice of a bifunctional chelator involves a trade-off between several key parameters that influence the overall performance of the resulting radiopharmaceutical.

Caption: Key factors in bifunctional chelator selection.

References

- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 8. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

- 10. lumiprobe.com [lumiprobe.com]

- 12. epslibrary.at [epslibrary.at]

- 13. apexpeptidesupply.com [apexpeptidesupply.com]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

Initial Assessment of DO2A for Metal Ion Sequestration: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DO2A) is a macrocyclic chelating agent that has garnered significant interest in the fields of medicine and biotechnology. As a derivative of the "gold standard" chelator DOTA, this compound presents a unique platform for the sequestration of various metal ions. Its structural isomers, notably cis-DO2A (1,4-diacetic acid) and trans-DO2A (1,7-diacetic acid), offer different coordination geometries and properties, making a thorough initial assessment critical for any application, from contrast agents in magnetic resonance imaging (MRI) to radiopharmaceutical development.[1] This guide provides a comprehensive overview of the core parameters—thermodynamic stability, kinetic inertness, and biocompatibility—that must be evaluated, along with the requisite experimental protocols for a robust assessment.

Core Principles of Metal Ion Sequestration

The efficacy of a chelating agent for in vivo applications is primarily determined by two key factors:

-

Thermodynamic Stability: This refers to the strength of the bond between the ligand (this compound) and the metal ion at equilibrium. It is quantitatively expressed by the stability constant (KML) or, more commonly, its logarithm (log KML).[2][3] A high log KML value indicates a strong complex, signifying that at equilibrium, the majority of the metal ions will be bound by the chelator.[4]

-

Kinetic Inertness: This describes the rate at which the metal complex dissociates. For in vivo use, a complex must not only be thermodynamically stable but also kinetically inert, meaning it dissociates very slowly.[1][5] This prevents the premature release of potentially toxic free metal ions or the transmetallation of the chelated ion by endogenous metals like zinc or copper.[6][7]

Quantitative Assessment of this compound Complexes

The stability of this compound complexes is highly dependent on the specific metal ion, the isomer of this compound used, and the experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Stability Constants for this compound and Derivative Complexes

| Ligand | Metal Ion | log KML | Conditions |

|---|---|---|---|

| cis-DO2A | Mn²⁺ | 15.68 | 25 °C, I=0.15 M NaCl |

| trans-DO2A | Mn²⁺ | 15.22 | 25 °C, I=0.15 M NaCl |

| DO2A2MnBu | Mg²⁺ | 7.96 | Not specified |

| DO2A2MnBu | Ca²⁺ | 9.04 | Not specified |

| DO2A2MnBu | Zn²⁺ | 18.06 | Not specified |

| DO2A2MnBu | Cu²⁺ | 21.98 | Not specified |

Data sourced from references[1][5].

Table 2: Comparative Kinetic Data of Related Macrocyclic Complexes

| Complex | Dissociation Half-life (t1/2) at pH 7.4 | Conditions |

|---|---|---|

| [Mn(DOTA)]²⁻ | 11.6 hours | 25 °C |

| [Mn(PCTA)]⁻ | 0.05 seconds | 25 °C |

| [Mn(DO3A)]⁻ | 0.02 seconds | 25 °C |

Note: This table provides context by showing data for the related DOTA, PCTA, and DO3A ligands, as direct half-life data for this compound was not available in the provided search results. Such data highlights the importance of the macrocyclic structure in conferring kinetic inertness. Data sourced from reference[6].

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound.

Experimental Protocols

A rigorous initial assessment requires precise and reproducible experimental methods.

Determination of Stability Constants via pH-Potentiometry

This is the gold standard for determining protonation constants of the ligand and stability constants of its metal complexes.[1]

-

Principle: A solution of the ligand is titrated with a standardized NaOH solution in the absence and presence of the metal ion of interest. The change in pH is monitored, and the resulting titration curves are analyzed to calculate the equilibrium constants for protonation and complexation.[2]

-

Apparatus: A temperature-controlled titration vessel, a calibrated pH electrode and meter, a micro-burette, and a computer for data acquisition.

-

Reagents: High-purity this compound, standardized metal salt solution (e.g., MnCl₂), carbonate-free NaOH solution, and a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength.

-

Procedure:

-

Calibrate the pH electrode using standard buffers.

-

Prepare a solution of this compound and the background electrolyte in the titration vessel.

-

Titrate the solution with standardized NaOH, recording the pH after each addition. This allows for the calculation of the ligand's protonation constants.

-

Repeat the titration with a solution containing both this compound and the metal ion (typically in a 1:1 or 2:1 ligand-to-metal ratio).

-

Analyze the titration data using specialized software (e.g., HYPERQUAD) to refine the protonation constants and calculate the overall stability constant (log KML).

-

Assessment of Kinetic Inertness via Transmetallation

This experiment evaluates the resistance of the metal-DO2A complex to dissociation in the presence of a competing metal ion.[1]

-

Principle: The [M(this compound)] complex is incubated with a challenging metal ion (e.g., Cu²⁺ or Zn²⁺) that forms a more stable complex or has a distinct spectroscopic signature. The rate of dissociation of the original complex is monitored over time by observing the formation of the new complex.[1]

-

Apparatus: UV-Vis spectrophotometer, temperature-controlled cuvette holder.

-

Reagents: Pre-formed [M(this compound)] complex, solution of a competing metal ion (e.g., CuSO₄), and a buffer to maintain constant pH.

-

Procedure:

-

Prepare a buffered solution of the [M(this compound)] complex.

-

Initiate the reaction by adding a solution of the competing metal ion in excess.

-

Immediately begin monitoring the change in absorbance at a wavelength specific to the formation of the new complex (e.g., [Cu(this compound)]) or the disappearance of the initial complex.

-

Record absorbance data at regular intervals until the reaction reaches equilibrium.

-

Analyze the kinetic data by plotting absorbance versus time. Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the dissociation rate constant (kd).

-

In Vitro Cytotoxicity Assessment via MTT Assay

This assay provides an initial screen for the biocompatibility of the this compound ligand and its metal complexes.[8]

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

-

Apparatus: Cell culture incubator, 96-well microplates, microplate reader (spectrophotometer), biosafety cabinet.

-

Reagents: Human cell line (e.g., HeLa, SH-SY5Y), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), MTT solution, and a solubilizing agent (e.g., DMSO).[8]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight in an incubator.

-

Prepare serial dilutions of the test compounds (this compound ligand, [M(this compound)] complex) in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a known toxin as a positive control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilizing agent.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm).

-

Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

-

The initial assessment of this compound for metal ion sequestration is a multi-faceted process that requires a systematic evaluation of its thermodynamic, kinetic, and biological properties. High thermodynamic stability (log KML) and slow dissociation kinetics are paramount for ensuring the integrity of the complex in a competitive biological environment.[1][5] As demonstrated by its Mn(II) complexes, the isomeric form of this compound can subtly influence these parameters.[1] Furthermore, rigorous biocompatibility testing is essential to ensure that neither the free ligand nor the final metal complex elicits a toxic response.[9][10] By following the structured workflow and detailed protocols outlined in this guide, researchers and drug developers can effectively characterize this compound and its derivatives, paving the way for their successful application in advanced biomedical technologies.

References

- 1. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]